molecular formula C8H15NO B11997034 2-Pyrrolidinone, 1-(1-methylpropyl)- CAS No. 58244-30-7

2-Pyrrolidinone, 1-(1-methylpropyl)-

Cat. No.: B11997034
CAS No.: 58244-30-7
M. Wt: 141.21 g/mol
InChI Key: FAAHNQAYWKTLFD-UHFFFAOYSA-N
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Description

Contextualization of 2-Pyrrolidinone (B116388), 1-(1-methylpropyl)- within Lactam Chemistry Research

Lactams are cyclic amides, and 2-pyrrolidinone is a foundational five-membered γ-lactam. wikipedia.org The chemistry of lactams is rich and varied, with these structures forming the core of many synthetically and biologically important molecules, including several antibiotics. The compound 2-Pyrrolidinone, 1-(1-methylpropyl)-, also known as 1-butan-2-ylpyrrolidin-2-one, fits squarely within this research domain as an N-substituted derivative. uni.lu

The synthesis of N-substituted 2-pyrrolidinones is commonly achieved through the condensation of γ-butyrolactone (GBL) with primary amines. rdd.edu.iq This reaction typically requires high temperatures (200-300°C) to facilitate the dehydration and cyclization of the intermediate hydroxy butyl amide. rdd.edu.iq The specific synthesis of 2-Pyrrolidinone, 1-(1-methylpropyl)- would thus involve the reaction of γ-butyrolactone with 1-methylpropylamine (sec-butylamine). This synthetic route highlights the compound's direct lineage from fundamental lactam chemistry, where the modification of the N-substituent is a key strategy for creating a library of functionally diverse molecules.

Table 1: Physicochemical Properties of 2-Pyrrolidinone, 1-(1-methylpropyl)-

Property Value
Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
InChI Key FAAHNQAYWKTLFD-UHFFFAOYSA-N
SMILES CCC(C)N1CCCC1=O
Predicted XlogP 1.1

Data sourced from PubChem. uni.lu

Evolution of Research Interest in N-Substituted Pyrrolidinones: Historical Trajectories and Modern Perspectives

Research into N-substituted pyrrolidinones dates back to at least the mid-20th century, with early studies focusing on their fundamental synthesis and properties. nih.govacs.org A 1947 paper in the Journal of the American Chemical Society marked an early academic interest in this class of compounds. acs.org Over the decades, the focus has expanded dramatically from basic chemical synthesis to highly specialized applications.

In modern chemical research, the pyrrolidinone scaffold is recognized for its utility in medicinal chemistry and materials science. nih.gov The five-membered ring is a prevalent feature in many natural products and has been identified as a "versatile scaffold" for designing novel, biologically active compounds. nih.gov The non-planar, sp3-hybridized nature of the saturated pyrrolidinone ring allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems. nih.gov This has driven contemporary research towards synthesizing complex pyrrolidinone derivatives for use in drug discovery, targeting a wide range of diseases. nih.govnih.gov Furthermore, derivatives like N-vinyl-2-pyrrolidinone are precursors to polymers such as polyvinylpyrrolidone (B124986) (PVP), which has broad industrial and pharmaceutical uses.

Methodological Approaches in Investigating 2-Pyrrolidinone, 1-(1-methylpropyl)-: An Overview of Academic Inquiry

The investigation of 2-Pyrrolidinone, 1-(1-methylpropyl)- and related compounds relies on a standard suite of modern analytical techniques to elucidate structure, purity, and physicochemical properties.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for confirming the molecular structure, while Mass Spectrometry (MS) provides information on the molecular weight and fragmentation patterns. nist.govnist.gov Infrared (IR) spectroscopy is used to identify key functional groups, notably the characteristic carbonyl (C=O) stretch of the lactam ring. nist.govspectrabase.com

Chromatographic Techniques: Gas Chromatography (GC) is frequently employed to assess the purity of volatile compounds like N-substituted pyrrolidinones and to separate them from reaction mixtures. nist.gov

Computational Chemistry: Modern academic inquiry often supplements experimental work with computational studies. acs.org Density Functional Theory (DFT) calculations, for example, can be used to predict molecular geometries, spectroscopic properties, and reaction mechanisms, offering deeper insight into the compound's reactivity and the origin of selectivity in its synthesis. acs.org

These methodological approaches provide a comprehensive framework for characterizing novel N-substituted pyrrolidinones and understanding their chemical behavior.

Significance of Systematic Research into the Chemical Reactivity and Synthetic Utility of the Compound

Systematic research into the chemical reactivity and synthetic utility of compounds like 2-Pyrrolidinone, 1-(1-methylpropyl)- is significant for several reasons. Understanding the reactivity of the lactam ring—for instance, its susceptibility to ring-opening polymerization or further substitution—is crucial for its application as a monomer or a stable solvent. chemicalbook.com The hydrogen on the carbon atom alpha to the nitrogen is a key site for functionalization, and recent advances have shown that even these C-H bonds can be activated for asymmetric coupling reactions under palladium catalysis, expanding the synthetic toolbox. acs.org

The utility of N-substituted pyrrolidinones is diverse. The well-known derivative N-methyl-2-pyrrolidone (NMP) serves as a high-performance solvent in numerous industrial processes, including petrochemical processing, polymer synthesis, and lithium-ion battery manufacturing. wikipedia.orgthegoodscentscompany.comchemicalbook.com By analogy, systematic investigation of other derivatives, including the 1-(1-methylpropyl) variant, could uncover novel applications where specific properties conferred by the sec-butyl group are advantageous. Furthermore, as the pyrrolidinone core is a privileged scaffold in medicinal chemistry, building a library of derivatives with varied N-substituents is a key strategy in the rational design of new therapeutic agents. nih.gov

Table 2: Comparative Data of 2-Pyrrolidinone and N-Substituted Derivatives

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C)
2-Pyrrolidinone C4H7NO 85.11 245
N-Methyl-2-pyrrolidone (NMP) C5H9NO 99.13 202
2-Pyrrolidinone, 1-(1-methylpropyl)- C8H15NO 141.21 Not available

Data sourced from Wikipedia and PubChem. wikipedia.orgwikipedia.orguni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58244-30-7

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-butan-2-ylpyrrolidin-2-one

InChI

InChI=1S/C8H15NO/c1-3-7(2)9-6-4-5-8(9)10/h7H,3-6H2,1-2H3

InChI Key

FAAHNQAYWKTLFD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCCC1=O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Pyrrolidinone, 1 1 Methylpropyl and Analogues

Catalytic Approaches to N-Alkylation of 2-Pyrrolidinone (B116388) Scaffolds

The introduction of an alkyl group onto the nitrogen atom of the 2-pyrrolidinone ring is a fundamental transformation that can be achieved through various catalytic strategies. These methods offer significant advantages over traditional stoichiometric alkylation techniques, which often require harsh conditions and generate substantial waste. Catalytic routes, including hydrogenation-based pathways and amination processes, provide atom-economical and environmentally benign alternatives for synthesizing compounds like 2-Pyrrolidinone, 1-(1-methylpropyl)-.

Heterogeneous Catalysis in the Formation of 2-Pyrrolidinone, 1-(1-methylpropyl)-

Heterogeneous catalysts are integral to the industrial synthesis of N-alkyl pyrrolidones due to their operational simplicity, thermal stability, and ease of separation and recycling. These solid-phase catalysts, often comprising metals or metal oxides on a support, facilitate reactions such as reductive amination and direct amination, which are key to forming the target C-N bond.

Precious metals, particularly palladium (Pd), are highly effective for the synthesis of N-alkyl-2-pyrrolidones via reductive N-alkylation. researchgate.netrsc.org This approach typically involves the reaction of a pyrrolidone precursor with a carbonyl compound in the presence of a palladium catalyst and molecular hydrogen. rsc.org

A prominent bio-based route starts from glutamic acid, which can be converted to various N-alkyl-2-pyrrolidones through a two-step chemocatalytic process. rsc.org In the initial step, glutamic acid undergoes reductive N-alkylation with a carbonyl compound (an aldehyde or ketone) using a Pd catalyst to yield N-mono-alkylated glutamic acid derivatives with high efficiency (>85%). rsc.org The subsequent step involves a thermally induced lactamization to form the corresponding N-alkylpyroglutamic acid, followed by a Pd-catalyzed decarboxylation at elevated temperatures (e.g., 250 °C) to furnish the final N-alkyl-2-pyrrolidone. rsc.org For the synthesis of 2-Pyrrolidinone, 1-(1-methylpropyl)-, this would involve using 2-butanone (B6335102) as the carbonyl substrate. The entire sequence can be performed in a one-pot process using the same Pd/Al₂O₃ catalyst under varying conditions. rsc.org

The choice of catalyst support and reaction conditions plays a crucial role in the efficiency of these hydrogenations. Rhodium (Rh) on supports like carbon or γ-alumina has also demonstrated high efficacy in the hydrogenation of the pyrrole (B145914) ring to form pyrrolidines, indicating its potential for related reductive amination pathways. google.com

Table 1: Palladium-Catalyzed Synthesis of N-Alkyl-2-Pyrrolidones from Glutamic Acid Data sourced from research on bio-based synthesis routes. researchgate.netrsc.org

EntryCarbonyl CompoundCatalystProductYield (%)
1AcetonePd/CN-isopropyl-2-pyrrolidone>99 (alkylation)
2ButyraldehydePd/CN-butyl-2-pyrrolidone>99 (alkylation)
3CyclopentanonePd/CN-cyclopentyl-2-pyrrolidone87 (alkylation)
4N-butylpyroglutamic acidPd/Al₂O₃N-butyl-2-pyrrolidone82 (decarboxylation)
5N-isopropylpyroglutamic acidPd/Al₂O₃N-isopropyl-2-pyrrolidone73 (decarboxylation)

Transition metal oxides serve as robust and cost-effective catalysts or catalyst supports for C-N bond formation. They are particularly relevant in amination processes for producing cyclic amines. For instance, a one-pot synthesis of N-methylpyrrolidine has been developed using 1,4-butanediol (B3395766) and methylamine (B109427) over a catalyst composed of copper and nickel oxides on a ZSM-5 zeolite support. researchgate.net In this "borrowing hydrogen" process, the catalyst facilitates the initial dehydrogenation of the alcohol, followed by condensation with the amine and subsequent hydrogenation of the intermediate to yield the final product. researchgate.net This methodology suggests a viable route to 2-Pyrrolidinone, 1-(1-methylpropyl)- by reacting γ-butyrolactone with sec-butylamine (B1681703) over a suitable mixed metal oxide catalyst.

Metal oxides like γ-Al₂O₃ have been employed as catalysts for the synthesis of related cyclic urea (B33335) structures, such as imidazolidin-2-ones, from diamines and carbon dioxide at high temperatures. mdpi.com Furthermore, titanium dioxide (TiO₂) loaded with palladium nanoparticles has been used as a photocatalyst for the N-alkylation of amines with alcohols, where the metal oxide support plays an active role in the catalytic cycle by generating electron-hole pairs under irradiation. chemrxiv.org These examples underscore the versatility of transition metal oxides in promoting the necessary transformations for N-alkylation of lactam precursors.

Homogeneous Catalyst Systems for Selective N-Substituted Lactam Formation

Homogeneous catalysts, which operate in the same phase as the reactants, offer high activity and selectivity under mild reaction conditions. Their catalytic performance can be precisely tuned by modifying the structure of the metal center and its associated ligands.

In homogeneous catalysis, ligands are not mere spectators but active participants that can dramatically influence the rate and selectivity of a reaction—a phenomenon known as ligand-accelerated catalysis. The choice of ligand is critical for tuning the electronic and steric properties of the metal center to achieve desired outcomes in N-alkylation reactions. nih.govresearchgate.net

For example, molybdenum (Mo) complexes bearing bis-1,2,3-triazolylidene ligands have shown excellent activity in the N-alkylation of amines with alcohols. researchgate.net Similarly, ruthenium (Ru) complexes with protic N-heterocyclic carbene (NHC) ligands are effective for the selective N-alkylation of anilines. researchgate.net In the realm of palladium catalysis, pyrazole-based pre-catalysts used in conjunction with phosphine (B1218219) ligands like P(2-Fur)₃ (tri(2-furyl)phosphine) have demonstrated high turnover numbers for the N-alkylation of amines under solvent-free conditions. chemrxiv.org

These systems operate through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde, which then undergoes reductive amination with the amine. The ligand's role is crucial in stabilizing the metal center, facilitating the key steps of oxidative addition and reductive elimination, and preventing catalyst deactivation. Applying this to lactam synthesis, a homogeneous catalyst system with a carefully selected ligand could enable the efficient N-alkylation of 2-pyrrolidinone with sec-butanol to form 2-Pyrrolidinone, 1-(1-methylpropyl)-.

Table 2: Examples of Homogeneous Catalysis for N-Alkylation of Amines Illustrative systems demonstrating the role of metal-ligand complexes. researchgate.netchemrxiv.org

Catalyst SystemLigand TypeAmine SubstrateAlkylating AgentProduct Type
Mo ComplexBis-1,2,3-triazolylideneAnilineBenzyl alcoholN-Benzylaniline
Ru(II) ComplexProtic-NHCAnilineBenzyl alcoholN-Alkylated anilines
Pd(OAc)₂/P(2-Fur)₃PhosphineMorpholineBenzyl alcoholN-Benzylmorpholine

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, has emerged as a powerful tool in synthetic chemistry. mdpi.com For the functionalization of 2-pyrrolidinone scaffolds, several organocatalytic strategies have been developed.

N-Heterocyclic carbenes (NHCs) have been employed to catalyze the synthesis of highly functionalized 2-pyrrolidinone derivatives through radical tandem cyclization pathways, achieving yields up to 94%. rsc.org While this specific reaction builds the pyrrolidinone ring, NHCs are known to activate substrates in various ways that could be adapted for N-alkylation.

A more direct approach involves the methylation of 2-pyrrolidone using simple catalysts like ammonium (B1175870) bromide in methanol (B129727) at elevated temperatures. researchgate.net This method proceeds with high conversion and selectivity, demonstrating that even simple organic salts can effectively catalyze N-alkylation. In a related approach for N-alkylation of 2-pyridone, tetraalkylammonium fluorides have been shown to promote the reaction with alkyl halides, yielding the N-alkylated product with high selectivity over the O-alkylated byproduct. google.com These methods highlight the potential of organocatalysts to provide simple, metal-free alternatives for the synthesis of N-substituted lactams like 2-Pyrrolidinone, 1-(1-methylpropyl)-.

Stereoselective Synthesis of Chiral 1-(1-Methylpropyl)-2-Pyrrolidinone Derivatives

The 1-methylpropyl (sec-butyl) substituent introduces a stereocenter, making the stereoselective synthesis of (R)- and (S)-1-(1-methylpropyl)-2-pyrrolidinone a key objective for accessing enantiomerically pure compounds.

Asymmetric Alkylation Strategies for N-Substituent Introduction

The direct asymmetric N-alkylation of the 2-pyrrolidinone anion with a sec-butyl electrophile presents a formidable challenge due to the low acidity of the N-H proton and potential for O-alkylation. Advanced strategies to achieve enantioselectivity often involve the use of chiral auxiliaries or phase-transfer catalysts.

One conceptual approach involves the use of a chiral auxiliary attached to the pyrrolidinone ring. This auxiliary would direct the incoming sec-butyl group to one face of the molecule, leading to a diastereoselective alkylation. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched N-(1-methylpropyl)-2-pyrrolidinone. While specific examples for the sec-butyl group are not extensively documented, the principle has been applied in the synthesis of other chiral lactams. nih.gov For instance, asymmetric phase-transfer catalytic alkylation has been successfully used to synthesize α-quaternary chiral lactam derivatives with high optical yields. nih.gov

Another potential strategy is the use of chiral phase-transfer catalysts. These catalysts can form a chiral ion pair with the pyrrolidinone anion, creating a chiral environment that can differentiate between the two enantiotopic faces of the prochiral electrophile or the prochiral nucleophile, leading to an enantioselective N-alkylation.

A nickel-catalyzed enantioselective reaction of 3-butenyl carbamoyl (B1232498) chloride and primary alkyl iodides, employing a chiral 8-quinoline imidazoline (B1206853) ligand (8-Quinim), has been developed for the synthesis of chiral α-alkylated γ-lactams. thieme-connect.com This method, while focusing on α-alkylation, demonstrates the potential of chiral metal complexes to induce high enantioselectivity in lactam synthesis. thieme-connect.com

StrategyDescriptionPotential Outcome for 1-(1-methylpropyl)-2-pyrrolidinone
Chiral Auxiliary A chiral molecule is temporarily incorporated into the pyrrolidinone substrate to direct the stereochemical course of the N-alkylation reaction.Formation of a diastereomeric intermediate, which after cleavage of the auxiliary, would yield one enantiomer of 1-(1-methylpropyl)-2-pyrrolidinone in excess.
Chiral Phase-Transfer Catalysis A chiral catalyst facilitates the transfer of the pyrrolidinone anion from an aqueous or solid phase to an organic phase where the alkylation occurs, inducing asymmetry.Direct formation of enantiomerically enriched 1-(1-methylpropyl)-2-pyrrolidinone.
Chiral Ligand Metal Catalysis A chiral ligand coordinates to a metal center, which then catalyzes the N-alkylation reaction, controlling the stereochemical outcome.Enantioselective formation of the N-C bond, leading to a specific enantiomer of the product.

Diastereoselective Functionalization of Pyrrolidinone Ring Systems

Once the chiral N-(1-methylpropyl)pyrrolidinone is synthesized, further functionalization of the pyrrolidinone ring can be achieved diastereoselectively. The existing stereocenter on the nitrogen atom can influence the stereochemical outcome of reactions at the α- or β-positions of the lactam ring.

For instance, the enolate of N-(1-methylpropyl)-2-pyrrolidinone can be generated and reacted with various electrophiles. The bulky and stereochemically defined N-substituent would be expected to direct the approach of the electrophile from the less hindered face, leading to the formation of one diastereomer in excess. This principle is well-established in the diastereoselective α-functionalization of N-substituted pyrrolidinones.

Ruthenium porphyrins have been shown to catalyze three-component coupling reactions to form functionalized pyrrolidines with excellent diastereoselectivities. nih.gov While not specific to N-(1-methylpropyl)-2-pyrrolidinone, this highlights the potential of metal-catalyzed reactions to achieve high levels of diastereocontrol in the synthesis of substituted pyrrolidines. nih.gov Furthermore, the α-arylation of substituted pyrrolidines has been achieved in a redox-neutral fashion, offering a pathway to introduce further complexity to the pyrrolidinone core. nih.gov

Reaction TypeDescriptionPotential Diastereoselective Outcome
α-Alkylation Reaction of the enolate of N-(1-methylpropyl)-2-pyrrolidinone with an alkyl halide.The chiral N-substituent directs the incoming alkyl group, leading to a preferred diastereomer.
α-Aldol Reaction Reaction of the enolate with an aldehyde.Formation of a diastereomerically enriched β-hydroxy-α-substituted pyrrolidinone.
Michael Addition Addition of the enolate to an α,β-unsaturated carbonyl compound.Creation of two new stereocenters with a high degree of diastereocontrol.

Green Chemistry Principles in the Production of 2-Pyrrolidinone, 1-(1-methylpropyl)-

The application of green chemistry principles to the synthesis of 2-pyrrolidinone, 1-(1-methylpropyl)- is crucial for developing sustainable and environmentally benign manufacturing processes.

Solvent-Free Synthetic Protocols for N-Substituted Lactams

Solvent-free, or neat, reactions offer significant environmental benefits by eliminating solvent waste, which is a major contributor to the environmental impact of chemical processes. Microwave-assisted organic synthesis has emerged as a powerful tool for conducting solvent-free reactions.

The microwave-assisted N-alkylation of pyrrolidine-fused chlorins has been demonstrated, showcasing the potential for rapid and efficient synthesis under solvent-free or reduced-solvent conditions. nih.govnih.govresearchgate.net This technique could potentially be applied to the N-alkylation of 2-pyrrolidinone with a sec-butyl halide. The Castagnoli-Cushman reaction, a multicomponent reaction for the synthesis of lactams, has also been successfully performed under solvent-free conditions, broadening the scope of accessible substitution patterns. researchgate.net

Furthermore, scandium(III) triflate has been used to catalyze the solvent-free, one-pot reaction between silyl (B83357) ketene (B1206846) thioacetals and imines to produce β-lactams, suggesting the feasibility of catalytic, solvent-free approaches for lactam synthesis. nih.gov

Utilization of Renewable Feedstocks and Environmentally Benign Reagents

The use of renewable feedstocks is a key aspect of green chemistry, aiming to reduce reliance on depleting fossil resources.

2-Pyrrolidinone from Renewable Sources: The pyrrolidinone ring itself can be synthesized from renewable resources. Glutamic acid, which can be produced by fermentation of biomass, is a key precursor. nih.govscranton.edu It can be converted to 2-pyrrolidone through catalytic processes. nih.govnih.gov For example, a one-pot synthesis from glutamic acid using a Ru/Al₂O₃ catalyst has been reported. nih.gov Succinic acid, another platform chemical derivable from biomass, can also be converted to 2-pyrrolidone. researchgate.net Additionally, γ-aminobutyric acid (GABA), produced via fermentation of materials like cottonseed cake, can be cyclized to form 2-pyrrolidone. nih.gov

Renewable Sources for the 1-Methylpropyl Group: The 1-methylpropyl (sec-butyl) group can be derived from butanol, which can be produced through the fermentation of biomass (biobutanol). researchgate.netmdpi.comnih.govnih.govmicrobiologysociety.org This process typically uses Clostridium species to convert sugars or starches into a mixture of acetone, butanol, and ethanol (B145695) (ABE fermentation). microbiologysociety.org The biobutanol can then be converted to sec-butyl halides or other suitable electrophiles for the N-alkylation reaction.

The combination of a bio-derived pyrrolidinone core and a bio-derived N-alkyl substituent offers a pathway to a fully renewable 2-Pyrrolidinone, 1-(1-methylpropyl)-. A Pd-catalyzed reductive N-alkylation and decarboxylation of glutamic acid has been shown to produce a range of N-alkyl-2-pyrrolidones from bio-based starting materials. rsc.org

Mechanistic Investigations of Reactions Involving 2 Pyrrolidinone, 1 1 Methylpropyl

Role as a Specialized Reaction Medium and Solvent in Organic Transformations

The utility of N-substituted pyrrolidinones as solvents stems from their dipolar aprotic nature, high thermal stability, and miscibility with a wide range of organic and inorganic compounds. The 1-(1-methylpropyl)- substituent, with its branched alkyl chain, is expected to influence the solvent properties, such as polarity and steric hindrance, thereby affecting reaction kinetics, stereoselectivity, and solvation dynamics.

Solvent Effects on Reaction Kinetics and Stereoselectivity

The solvent can significantly influence the rate and stereochemical outcome of a reaction by stabilizing or destabilizing the transition state relative to the ground state. In the case of 2-Pyrrolidinone (B116388), 1-(1-methylpropyl)-, its performance as a solvent can be inferred from studies on analogous N-alkylpyrrolidinones like N-butylpyrrolidinone (NBP).

For instance, in nucleophilic substitution reactions, such as the Menschutkin reaction, the rate is highly dependent on the solvent's polarity. Studies on NBP have shown that its performance is comparable to other dipolar aprotic solvents like NMP and dimethylformamide (DMF). byjus.comwhiterose.ac.uk The rate of such reactions is often correlated with the Kamlet-Taft parameter π, which is a measure of the solvent's dipolarity/polarizability. byjus.comwhiterose.ac.uk It is anticipated that 2-Pyrrolidinone, 1-(1-methylpropyl)- would exhibit a similar trend, with its specific rate enhancement depending on its unique π value.

The branched sec-butyl group in 2-Pyrrolidinone, 1-(1-methylpropyl)- may also impart a unique stereochemical influence on reactions. While specific data for this compound is scarce, studies on chiral N-substituted pyrrolidinones have demonstrated their potential to induce asymmetry in chemical transformations. For example, poly-N-vinylpyrrolidinones with chiral substituents at the C5 position have been used to achieve high enantioselectivity in catalytic asymmetric oxidations. nih.gov This suggests that the steric bulk and chirality of the N-(1-methylpropyl) group could play a role in directing the stereochemical course of reactions conducted in this solvent, particularly in reactions involving chiral substrates or catalysts. The diastereoselectivity of [3+2] cycloaddition reactions to form substituted pyrrolidines has been shown to be influenced by chiral N-substituents, indicating the potential for the solvent to create a chiral environment that favors the formation of one stereoisomer over another. nih.gov

Table 1: Comparison of Solvent Properties and Their Effect on Reaction Rates for Selected N-Alkylpyrrolidinones

SolventDipole Moment (D)π* (Kamlet-Taft)Relative Rate of Menschutkin Reaction (N-ethylaniline + ethyl iodide)
N-Methyl-2-pyrrolidone (NMP)4.090.921.00 (Reference)
N-Butylpyrrolidinone (NBP)3.90.85~0.8
2-Pyrrolidinone, 1-(1-methylpropyl)- Estimated ~3.8Estimated ~0.8Estimated ~0.7-0.8

Note: Values for 2-Pyrrolidinone, 1-(1-methylpropyl)- are estimated based on trends observed for other N-alkylpyrrolidinones. Actual values may vary.

Solvation Dynamics and Their Influence on Reaction Pathways

The manner in which solvent molecules arrange themselves around a solute and the dynamics of this solvation shell can have a profound impact on reaction pathways. For N-substituted pyrrolidinones, the polar lactam group and the nonpolar alkyl chain create a unique microenvironment around the solute.

Studies on NMP have revealed a highly ordered local structure in the liquid phase, with nearest-neighbor molecules arranging in an antiparallel but offset fashion due to strong dipole-dipole interactions. nih.govresearchgate.net This polar-induced order can extend beyond the first solvation shell. nih.govresearchgate.net It is reasonable to expect that 2-Pyrrolidinone, 1-(1-methylpropyl)- would also exhibit significant local ordering. However, the bulkier and more sterically hindered sec-butyl group might disrupt this ordering to some extent compared to the methyl group in NMP. This altered solvation structure could influence reaction pathways by selectively stabilizing certain intermediates or transition states. For instance, in reactions proceeding through charged intermediates, the ability of the solvent to effectively solvate these species can determine the reaction's feasibility and product distribution.

Applications in Advanced Chemical Separations and Extractions

The high solvency and selective miscibility of N-substituted pyrrolidinones make them valuable in various separation and extraction processes. NMP, for example, is widely used for the extraction of aromatic hydrocarbons from aliphatic streams in the petrochemical industry. researchgate.netwikipedia.org This application leverages the preferential solubility of aromatic compounds in the polar NMP solvent.

Given its structural similarity, 2-Pyrrolidinone, 1-(1-methylpropyl)- is also expected to be an effective solvent for such separations. The presence of a larger alkyl group compared to NMP might slightly decrease its polarity and, consequently, its capacity for aromatic compounds. However, this could be offset by a potential increase in selectivity. Comparative studies on different solvents for aromatic extraction have shown that solvent performance is a balance between capacity and selectivity. kfupm.edu.saresearchgate.netosti.gov

Table 2: Liquid-Liquid Equilibrium Data for the Extraction of Toluene from Heptane at 298 K

SolventDistribution Coefficient of Toluene (D)Selectivity (S)
N-Methyl-2-pyrrolidone (NMP)1.5 - 2.510 - 20
N-Butylpyrrolidinone (NBP)1.2 - 2.012 - 22
2-Pyrrolidinone, 1-(1-methylpropyl)- Estimated 1.0 - 1.8Estimated 15 - 25

Note: Values for 2-Pyrrolidinone, 1-(1-methylpropyl)- are estimated based on general trends and data for analogous compounds. Actual experimental data may differ.

Elucidation of Reaction Mechanisms for N-Substituted Pyrrolidinone Transformations

As a reactant, the 2-pyrrolidinone ring system offers multiple sites for chemical transformation. The reactivity is governed by the interplay between the nucleophilic nitrogen atom, the electrophilic carbonyl carbon, and the protons on the alpha-carbons.

Nucleophilic Reactivity of the Lactam Nitrogen and Carbonyl

The lone pair of electrons on the lactam nitrogen is delocalized into the adjacent carbonyl group, which reduces its basicity and nucleophilicity compared to a typical secondary amine. However, the nitrogen can still participate in nucleophilic reactions, particularly after deprotonation with a strong base. The resulting lactamate anion is a potent nucleophile.

The carbonyl group of the pyrrolidinone ring is susceptible to nucleophilic attack. This is a key step in many reactions, including hydrolysis, aminolysis, and reduction. The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group. byjus.comlibretexts.orgchadsprep.commasterorganicchemistry.comyoutube.com

Under acidic conditions, the carbonyl oxygen can be protonated, which activates the carbonyl group towards attack by weak nucleophiles. byjus.comlibretexts.org Conversely, under basic conditions, a strong nucleophile can directly attack the carbonyl carbon. libretexts.org The N-(1-methylpropyl) group is expected to have a modest electronic effect on the reactivity of the carbonyl group but may exert a significant steric influence, potentially hindering the approach of bulky nucleophiles.

Table 3: Relative Reactivity of N-Alkylpyrrolidinones in Nucleophilic Acyl Substitution

N-AlkylpyrrolidinoneReactionRelative Rate
N-Methyl-2-pyrrolidone (NMP)Base-catalyzed hydrolysis1.00
N-Ethyl-2-pyrrolidone (NEP)Base-catalyzed hydrolysis~0.85
N-Butylpyrrolidinone (NBP)Base-catalyzed hydrolysis~0.70
2-Pyrrolidinone, 1-(1-methylpropyl)- Base-catalyzed hydrolysisEstimated ~0.60

Note: The relative rates are estimated based on the increasing steric hindrance of the N-alkyl substituent.

Electrophilic Activation and Ring-Opening Processes

The pyrrolidinone ring can be activated by electrophiles, leading to ring-opening reactions. Under strongly acidic conditions, protonation of the carbonyl oxygen can be followed by nucleophilic attack, leading to the cleavage of the amide bond. For instance, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides have been shown to undergo ring-opening in the presence of trifluoroacetic acid. researchgate.net

More recent studies have demonstrated the reductive cleavage of the C-N bond in N-benzoyl pyrrolidine (B122466) using a combination of a Lewis acid and photoredox catalysis. nih.gov This method involves a single-electron transfer to the amide, which is facilitated by the Lewis acid, followed by site-selective cleavage of the C2-N bond. nih.gov It is plausible that 2-Pyrrolidinone, 1-(1-methylpropyl)- could undergo similar transformations, with the specific reaction conditions and outcomes being influenced by the nature of the N-substituent.

The mechanism of acid-catalyzed epoxide ring-opening provides a useful analogy for understanding the activation and cleavage of the pyrrolidinone ring. libretexts.orgmasterorganicchemistry.comkhanacademy.org In both cases, protonation of an oxygen atom creates a better leaving group and facilitates nucleophilic attack. The regioselectivity of the ring-opening would likely be influenced by the stability of the resulting carbocationic intermediate, with cleavage occurring to form the more stable intermediate.

Radical Reactions and Their Propagation in the Presence of the Compound

Radical reactions are chemical processes involving intermediates with unpaired electrons, known as free radicals. These reactions typically proceed via a chain reaction mechanism consisting of three distinct phases: initiation, propagation, and termination. lumenlearning.com The propagation phase is the core of the chain reaction, where a reactive radical reacts with a stable molecule to generate a new radical, which can then continue the chain. lumenlearning.comkhanacademy.org

In the context of 2-Pyrrolidinone, 1-(1-methylpropyl)-, radical reactions could be initiated by the abstraction of a hydrogen atom from the alkyl substituent or the pyrrolidinone ring. The presence of tertiary hydrogen atoms on the 1-methylpropyl group provides a potential site for radical initiation, as tertiary radicals are generally more stable than primary or secondary radicals.

Once a radical is formed on the 2-Pyrrolidinone, 1-(1-methylpropyl)- molecule, it can participate in a series of propagation steps. These steps involve the reaction of the initial radical with other molecules to form new products and regenerate a radical species that continues the chain reaction. lumenlearning.comyoutube.com Common propagation steps include hydrogen abstraction and addition to double bonds. lumenlearning.com For instance, a radical centered on the 1-methylpropyl group could abstract a hydrogen atom from a neighboring molecule, propagating the radical chain.

The specific nature of the propagation reactions would depend on the other reactants present in the system. If, for example, a halogen like chlorine were present, a propagation step could involve the reaction of the organic radical with a chlorine molecule (Cl₂) to form a chlorinated derivative of 2-Pyrrolidinone, 1-(1-methylpropyl)- and a new chlorine radical. lumenlearning.comyoutube.com This new chlorine radical can then go on to react with another molecule of the pyrrolidinone derivative, thus continuing the chain.

It is important to note that multiple propagation pathways can exist, leading to a variety of products. The relative rates of these pathways are determined by the activation energies of the respective steps, with lower activation energy pathways being more favorable.

Computational Approaches to Mechanistic Elucidation

Computational chemistry provides powerful tools for investigating reaction mechanisms, offering insights that can be difficult to obtain through experimental methods alone. larionovgroup.com Techniques such as Density Functional Theory (DFT) are widely used to model chemical reactions and elucidate the intricate details of their mechanisms.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net In the context of reaction mechanisms, DFT is frequently employed to locate and characterize transition states, which are the highest energy points along a reaction pathway. researchgate.net The energy of the transition state determines the activation energy of a reaction, which in turn governs the reaction rate.

For reactions involving 2-Pyrrolidinone, 1-(1-methylpropyl)-, DFT calculations could be used to model various potential reaction pathways, such as those in radical reactions. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed.

For instance, in a hypothetical hydrogen abstraction reaction, DFT could be used to model the transition state where a radical is removing a hydrogen atom from the 1-methylpropyl group. The geometry of this transition state, including bond lengths and angles, as well as its energy, can be precisely calculated. Different DFT functionals and basis sets can be employed to ensure the accuracy of these calculations. mdpi.comresearchgate.net

The following table provides a hypothetical example of calculated activation energies for hydrogen abstraction from different positions on the 1-methylpropyl substituent of 2-Pyrrolidinone, 1-(1-methylpropyl)- using a DFT method.

Position of Hydrogen AbstractionCalculated Activation Energy (kJ/mol)
Tertiary C-H (methine)50
Secondary C-H (methylene)65
Primary C-H (methyl)80

Note: These are hypothetical values for illustrative purposes.

Beyond identifying transition states, computational methods can be used to map the entire reaction coordinate and visualize the energy landscape of a reaction. The reaction coordinate is the path of minimum energy that connects reactants to products through the transition state.

Reaction coordinate analysis provides a continuous profile of the energy of the system as it progresses from reactants to products. This allows for a detailed understanding of the energetic changes that occur throughout the reaction, including the identification of any intermediates and the energy barriers between them.

For a complex reaction involving 2-Pyrrolidinone, 1-(1-methylpropyl)-, mapping the energy landscape can reveal multiple possible reaction pathways and help to predict the major and minor products. For example, in a radical halogenation reaction, computational analysis could map the energy landscapes for the formation of different constitutional isomers, providing insight into the selectivity of the reaction.

Computational and Theoretical Studies on 2 Pyrrolidinone, 1 1 Methylpropyl

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of 2-pyrrolidinone (B116388), 1-(1-methylpropyl)-. These methods offer a microscopic view of the molecule's geometry, orbital energies, and reactivity patterns.

Density Functional Theory (DFT) Analyses of Ground State Geometries

The geometry of the five-membered pyrrolidinone ring is anticipated to adopt an envelope or twisted conformation to minimize steric strain. The sec-butyl group attached to the nitrogen atom will also have its C-C and C-H bond lengths and angles optimized to the lowest energy conformation. The planarity of the amide group within the lactam ring is a critical feature, influencing the molecule's electronic properties.

Interactive Data Table: Predicted Ground State Geometrical Parameters for a Model N-Alkyl-Pyrrolidinone System

Below is a representative table of what DFT calculations would yield for a molecule like 2-pyrrolidinone, 1-(1-methylpropyl)-. The values are based on typical bond lengths and angles for similar organic molecules.

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond LengthC=O--~1.23 Å
Bond LengthN-C(O)--~1.35 Å
Bond LengthN-C(ring)--~1.47 Å
Bond LengthN-C(sec-butyl)--~1.48 Å
Bond AngleO=C-N--~125°
Bond AngleC(O)-N-C(ring)--~110°
Bond AngleC(ring)-N-C(sec-butyl)--~125°
Dihedral AngleC-N-C(O)-C--~180° (planar amide)

Note: These are estimated values and would be precisely determined through specific DFT calculations for 2-Pyrrolidinone, 1-(1-methylpropyl)-.

Ab Initio Calculations of Conformational Isomers and Rotational Barriers

Ab initio calculations, which are based on first principles of quantum mechanics, are employed to explore the conformational landscape of flexible molecules like 2-pyrrolidinone, 1-(1-methylpropyl)-. The rotation around the N-C(sec-butyl) single bond is expected to give rise to different conformational isomers. rsc.org

These calculations would identify the most stable conformers and the energy barriers separating them. The relative energies of these conformers are influenced by steric hindrance between the sec-butyl group and the pyrrolidinone ring. A potential energy surface scan, performed by systematically rotating the dihedral angle of the N-C bond, would reveal the energy minima corresponding to stable conformers and the transition states corresponding to rotational barriers. This information is crucial for understanding the molecule's dynamic behavior in different environments.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. elsevierpure.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For 2-pyrrolidinone, 1-(1-methylpropyl)-, the HOMO is likely to be localized on the amide group, particularly the nitrogen and oxygen atoms, due to the presence of lone pairs of electrons. The LUMO is expected to be a π* orbital associated with the carbonyl group. A smaller HOMO-LUMO gap would suggest higher reactivity. DFT calculations can provide precise energy values for these orbitals.

Interactive Data Table: Representative Frontier Molecular Orbital Energies for N-Substituted Pyrrolidinones

The following table provides an example of HOMO-LUMO energies that could be expected for 2-pyrrolidinone, 1-(1-methylpropyl)-, based on data for related compounds.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
N-methyl-2-pyrrolidinone (model)~ -6.5~ 1.5~ 8.0
N-ethyl-2-pyrrolidinone (model)~ -6.4~ 1.6~ 8.0
2-Pyrrolidinone, 1-(1-methylpropyl)- (Predicted) ~ -6.3 ~ 1.7 ~ 8.0

Note: The values for 2-Pyrrolidinone, 1-(1-methylpropyl)- are predictive and would need to be confirmed by specific quantum chemical calculations.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how 2-pyrrolidinone, 1-(1-methylpropyl)- interacts with its environment over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of complex processes like solvation and aggregation.

Solute-Solvent Interactions in Aqueous and Organic Media

The interactions between 2-pyrrolidinone, 1-(1-methylpropyl)- and solvent molecules are crucial for its solubility and behavior in solution. In aqueous media, the polar amide group can act as a hydrogen bond acceptor via the carbonyl oxygen, and to a lesser extent, the nitrogen lone pair can be involved in interactions. pku.edu.cn The sec-butyl group, being hydrophobic, will influence the structuring of water molecules around it.

In organic solvents, the nature of the interactions will depend on the polarity of the solvent. In nonpolar solvents, van der Waals interactions will dominate. In polar aprotic solvents, dipole-dipole interactions with the amide group will be significant. MD simulations can quantify these interactions by calculating radial distribution functions and interaction energies, providing a detailed understanding of the solvation shell structure. aps.orgnih.govnih.gov

Aggregation Behavior and Self-Assembly Propensities

Substituted pyrrolidinones can exhibit a tendency to self-associate or aggregate in solution, particularly in nonpolar solvents. nih.gov This aggregation is primarily driven by dipole-dipole interactions between the polar lactam rings. The sec-butyl group in 2-pyrrolidinone, 1-(1-methylpropyl)- will sterically influence the geometry and extent of this aggregation.

MD simulations can be used to investigate the propensity for self-assembly by simulating a system with multiple solute molecules. By analyzing the trajectories, one can identify the formation of dimers or larger aggregates and characterize their structure and stability. The balance between solute-solute and solute-solvent interactions will determine whether the molecules remain solvated as monomers or form aggregates.

Spectroscopic Property Prediction from Theoretical Models

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For 2-Pyrrolidinone, 1-(1-methylpropyl)-, theoretical models can be employed to calculate its vibrational and nuclear magnetic resonance spectra. These predictions are valuable for understanding the molecule's structural and electronic characteristics.

Computational Vibrational Spectroscopy (IR, Raman)

Theoretical models, particularly those based on quantum mechanics, are instrumental in predicting the infrared (IR) and Raman spectra of molecules. These computational approaches can elucidate the relationship between a molecule's structure and its vibrational modes. researchgate.net

The prediction of vibrational spectra is often carried out using Density Functional Theory (DFT), a computational method that calculates the electronic structure of atoms and molecules. The choice of the DFT functional and the basis set is crucial for obtaining accurate results. For instance, studies on N-substituted carbazoles have utilized the ωB97X-D functional with a 6-311++G(d,p) basis set to optimize molecular structures and perform harmonic vibrational frequency calculations. rsc.org Such calculations yield a set of vibrational frequencies, each corresponding to a specific normal mode of vibration within the molecule.

These calculated frequencies can then be correlated with experimental IR and Raman spectra. It is a common practice to apply a scaling factor to the calculated frequencies to better match experimental observations, accounting for factors like anharmonicity and limitations in the theoretical model. rsc.org For example, a scaling factor of 0.95–0.96 has been shown to provide excellent correlation between experimental and calculated harmonic vibrational energies for N-substituted carbazoles. rsc.org

The output of these calculations provides not only the frequencies of vibrational modes but also their IR intensities and Raman activities. This information is critical for interpreting and assigning the peaks observed in experimental spectra. A hypothetical table of predicted vibrational data for 2-Pyrrolidinone, 1-(1-methylpropyl)- would include the calculated frequency (in cm⁻¹), the predicted IR intensity, the Raman activity, and a description of the vibrational mode (e.g., C=O stretch, CH₂ bend).

Table 1: Illustrative Predicted Vibrational Data for 2-Pyrrolidinone, 1-(1-methylpropyl)- This table is for illustrative purposes to show the type of data generated by computational methods, as specific computational studies on this compound are not publicly available.

Mode NumberCalculated Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Vibrational Assignment
1296050.30.8C-H stretch (methyl)
21685150.155.2C=O stretch (amide)
3145025.610.5CH₂ scissoring
4129080.215.3C-N stretch
575015.85.1Ring deformation

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods are also widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, which is a valuable tool for structure elucidation. frontiersin.org The comparison between computed and experimental NMR data can confirm or help reassign spectral data. researchgate.netfrontiersin.org

The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus in the molecule. Similar to vibrational spectroscopy, DFT is a common method for these calculations. The accuracy of the predicted chemical shifts is highly dependent on the chosen computational methodology, including the functional, basis set, and the model used to account for solvent effects. github.io For instance, the WP04 functional has been noted for its effectiveness in predicting ¹H chemical shifts in chloroform (B151607) when used with an appropriate basis set and a solvent model like the Polarizable Continuum Model (PCM). github.io

Recent advancements have also seen the application of machine learning models to predict NMR data with significantly reduced computational cost compared to traditional DFT calculations. frontiersin.org These models are trained on large databases of experimental and calculated NMR data and can provide rapid and reasonably accurate predictions.

A table of predicted NMR chemical shifts would typically list the atom, the calculated chemical shift in parts per million (ppm), and the corresponding experimental value for comparison, if available.

Table 2: Illustrative Predicted NMR Chemical Shift Data for 2-Pyrrolidinone, 1-(1-methylpropyl)- This table is for illustrative purposes to demonstrate the format of data from NMR prediction studies, as specific computational results for this compound are not publicly available.

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C=O175.2-
N-CH55.84.1
CH₂ (ring, adjacent to C=O)31.52.3
CH₂ (ring)18.92.0
N-CH-CH₂28.41.5
CH₃ (ethyl group on side chain)11.20.9
CH₃ (on side chain)19.51.2

Advanced Analytical Methodologies for Complex System Analysis of 2 Pyrrolidinone, 1 1 Methylpropyl

Chromatographic Separations for Multi-Component Mixtures

Chromatographic techniques are indispensable for separating "2-Pyrrolidinone, 1-(1-methylpropyl)-" from starting materials, by-products, and other impurities. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for monitoring the progress of reactions that synthesize or involve "2-Pyrrolidinone, 1-(1-methylpropyl)-" and for assessing the purity of the final product. The development of a robust HPLC method is critical for obtaining accurate and reproducible results.

For pyrrolidinone-based compounds, reversed-phase HPLC is typically the method of choice. A C18 or a more polar-endcapped C30 column can provide excellent separation of the target compound from both more polar and less polar impurities. nih.gov The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, such as water with a small percentage of formic acid to improve peak shape. fda.gov

Detection can be achieved using a Diode Array Detector (DAD) for routine purity checks or, for more sensitive and specific analysis, a tandem mass spectrometer (MS/MS). HPLC-MS/MS allows for the unambiguous identification and quantification of the target compound and its metabolites or degradation products, even at trace levels, by monitoring specific precursor-to-product ion transitions. nih.govfda.gov The development of such a method involves optimizing parameters like mobile phase composition, gradient slope, flow rate, and MS settings to achieve baseline separation and maximum sensitivity. nih.gov The combination of online NMR and HPLC can also be a powerful platform for expediting process development by providing calibrated, quantitative data in real time. nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of 2-Pyrrolidinone (B116388), 1-(1-methylpropyl)-

ParameterSpecificationPurpose
Column Reversed-Phase C18 or C30, 2.1-4.6 mm ID, 1.8-5 µm particle sizeSeparation based on hydrophobicity. C30 offers enhanced shape selectivity for isomers. nih.gov
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase; acidifier improves peak shape and ionization efficiency for MS. fda.gov
Mobile Phase B Acetonitrile or MethanolOrganic solvent to elute compounds from the column.
Gradient e.g., 5% B to 95% B over 15 minutesTo elute a wide range of compounds with varying polarities, from starting materials to the product.
Flow Rate 0.2 - 1.0 mL/minOptimized based on column diameter and desired analysis time.
Detector UV/DAD (e.g., at 205 nm) and/or ESI-MS/MSUV for general purity; MS/MS for high sensitivity, selectivity, and structural confirmation. nih.govfda.gov
Injection Volume 1 - 10 µLDependent on sample concentration and method sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. It is exceptionally well-suited for identifying and quantifying trace impurities, residual solvents, or volatile by-products in samples of "2-Pyrrolidinone, 1-(1-methylpropyl)-". nih.gov

In a typical GC-MS analysis, the sample is injected into a heated inlet, which vaporizes the components. The gas-phase molecules are then separated in a capillary column (e.g., a nonpolar DB-5ms or a polar Carbowax phase) based on their boiling points and interactions with the column's stationary phase. nist.gov As the separated components elute from the column, they enter the mass spectrometer, which ionizes them (commonly via electron ionization) and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. nist.gov This mass spectrum serves as a chemical fingerprint, allowing for positive identification by comparison to spectral libraries like those from NIST. nist.govnist.gov

For trace analysis in complex matrices like polymers, thermal desorption (TD)-GC/MS can be employed. This method involves heating the sample to release volatile and semi-volatile compounds directly into the GC-MS system, offering a solvent-free approach with high sensitivity. nih.gov Method development focuses on optimizing the temperature ramp, carrier gas flow rate, and MS acquisition parameters to ensure the detection and accurate quantification of all relevant volatile species. nih.govhoneywell.com

Table 2: Typical GC-MS Parameters for Impurity Profiling of 2-Pyrrolidinone, 1-(1-methylpropyl)-

ParameterSpecificationPurpose
GC Column e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane phaseStandard, nonpolar column for general-purpose separation of volatile and semi-volatile compounds.
Inlet Temperature 250 - 280 °CTo ensure complete and rapid vaporization of the sample.
Carrier Gas Helium or Hydrogen, constant flow (e.g., 1.0 mL/min)Mobile phase to carry analytes through the column.
Oven Program e.g., Start at 50°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 5 minTemperature program to separate components based on boiling points.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible, library-searchable mass spectra. nist.gov
MS Analyzer QuadrupoleScans a defined mass range (e.g., m/z 40-500) to detect all eluting compounds.
Sample Preparation Dilution in a suitable solvent (e.g., Dichloromethane) or Thermal Desorption nih.govTo prepare the sample for injection and analysis.

Spectroscopic Techniques for Structural and Mechanistic Insights

Spectroscopic methods are vital for elucidating the precise molecular structure of "2-Pyrrolidinone, 1-(1-methylpropyl)-" and for observing its formation and consumption in real-time during chemical reactions.

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides primary structural information, advanced NMR techniques are necessary for unambiguous structural assignment and conformational analysis.

Two-dimensional (2D) NMR experiments are crucial for establishing connectivity within the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other in the sec-butyl group and the pyrrolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, allowing for definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) shows couplings between protons and carbons over two to three bonds, which is essential for identifying the connectivity between the sec-butyl substituent and the nitrogen atom of the pyrrolidinone ring, as well as confirming the position of the carbonyl group.

Solid-State NMR (ssNMR) would be the technique of choice for analyzing "2-Pyrrolidinone, 1-(1-methylpropyl)-" in a solid or semi-solid state, such as within a polymer matrix or as a crystalline solid. It provides information about molecular conformation and packing in the solid phase, which can differ significantly from the solution state.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations for 2-Pyrrolidinone, 1-(1-methylpropyl)-

Atom Position (see structure)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
C2 (C=O) -~175H6, H4 → C2
C3 ~2.0~18H4 → C3
C4 ~2.4~31H3, H6 → C4
C5 ~3.3~48H4, H6 → C5
C6 (CH) ~4.0~55H8, H9 → C6
**C7 (CH₂) **~1.5~28H6, H9 → C7
C8 (CH₃) ~1.1~20H6 → C8
C9 (CH₃) ~0.8~11H6, H7 → C9

Note: Predicted shifts are estimates and can vary based on solvent and other experimental conditions. Structure for numbering provided in compound table.

In situ vibrational spectroscopy techniques, namely Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are exceptionally powerful for real-time reaction monitoring. americanpharmaceuticalreview.com They allow chemists to track the concentrations of reactants, intermediates, and products as a reaction proceeds, without the need for sampling and offline analysis. americanpharmaceuticalreview.com This provides valuable kinetic and mechanistic data.

Both techniques can be implemented using fiber-optic probes inserted directly into a reaction vessel. americanpharmaceuticalreview.com

In Situ FTIR is highly sensitive to changes in polar functional groups. For a reaction forming "2-Pyrrolidinone, 1-(1-methylpropyl)-", the appearance and growth of the strong carbonyl (C=O) stretching band of the amide, typically around 1680 cm⁻¹, would be a key indicator of product formation.

In Situ Raman is complementary to FTIR, providing strong signals for non-polar bonds and symmetric vibrations. mdpi.com It can be advantageous in aqueous media where water's strong IR absorption can obscure important spectral regions. Monitoring the reaction via Raman could involve tracking changes in C-N, C-C, and C-H vibrations specific to the product. nih.gov

The combined use of both techniques provides a more complete picture of the reaction dynamics, as some vibrational modes may be active in one technique but not the other. nih.gov

Table 4: Key Vibrational Frequencies for Monitoring the Synthesis of 2-Pyrrolidinone, 1-(1-methylpropyl)-

Functional GroupTechniqueApproximate Frequency (cm⁻¹)Significance in Reaction Monitoring
Amide C=O Stretch FTIR, Raman1670 - 1690Strong band; appearance indicates formation of the pyrrolidinone ring product.
C-N Stretch FTIR, Raman1250 - 1350Appearance/change indicates formation of the N-substituent bond.
Reactant-Specific Bands FTIR, RamanVariableDisappearance of characteristic bands from starting materials (e.g., amine N-H, leaving group vibrations) signals reactant consumption.
CHx Bending/Stretching FTIR, Raman1350-1470, 2850-3000Changes in the fingerprint region can confirm the incorporation of the sec-butyl group.

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline material. If "2-Pyrrolidinone, 1-(1-methylpropyl)-" itself, or a derivative or co-crystal thereof, can be grown as a single crystal of sufficient quality, single-crystal XRD analysis can provide an exact molecular structure. mdpi.com

The process involves irradiating the crystal with a focused X-ray beam and measuring the diffraction pattern produced by the electron clouds of the atoms. This pattern is then used to calculate an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision. The resulting structural model provides precise data on bond lengths, bond angles, and torsional angles. mdpi.com

This information is invaluable for:

Absolute confirmation of the compound's constitution and stereochemistry (if chiral).

Understanding intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) in the solid state, which influences physical properties like melting point and solubility. mdpi.com

Studying the structure of complexes, such as when the compound acts as a ligand to a metal center or forms a co-crystal with another molecule. nih.gov

Table 5: Structural Information Obtainable from Single-Crystal X-ray Diffraction

Data TypeDescriptionSignificance
Unit Cell Dimensions The size and angles of the basic repeating unit of the crystal lattice.Foundational data for structure determination.
Space Group The set of symmetry operations that describe the crystal's structure.Reveals the inherent symmetry of the molecular packing.
Atomic Coordinates The (x, y, z) position of each atom in the unit cell.Defines the complete 3D structure of the molecule.
Bond Lengths The precise distance between two bonded atoms (in Ångstroms).Confirms bonding patterns and can indicate bond order.
Bond Angles The angle formed by three connected atoms.Defines the geometry of the molecule.
Torsional Angles The dihedral angle describing the rotation around a chemical bond.Determines the conformation of the molecule in the solid state.

Hyphenated Techniques for Comprehensive Characterization

The coupling of liquid chromatography (LC) with tandem mass spectrometry (MS/MS) stands as a powerful and indispensable tool for the selective and sensitive quantification of chemical compounds within intricate biological and environmental samples. This technique, known as LC-MS/MS, offers unparalleled specificity and low detection limits, making it the gold standard for trace-level analysis. The strategic combination of chromatographic separation with mass-based detection allows for the effective isolation of the target analyte from matrix interferences, ensuring accurate and reliable results.

LC-MS/MS for Analysis in Complex Matrices

The quantitative determination of 2-Pyrrolidinone, 1-(1-methylpropyl)- in complex matrices such as plasma, urine, or tissue homogenates presents significant analytical challenges due to the presence of numerous endogenous and exogenous components. LC-MS/MS provides a robust solution to overcome these challenges, enabling high-throughput and validated analytical methods.

A typical LC-MS/MS workflow for the analysis of 2-Pyrrolidinone, 1-(1-methylpropyl)- involves several key stages. Initially, the sample undergoes a preparation step to extract the analyte and remove interfering substances. This is often achieved using techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of extraction method depends on the nature of the matrix and the physicochemical properties of the analyte. For pyrrolidinone derivatives, mixed-mode SPE cartridges, such as those combining reversed-phase and ion-exchange functionalities (e.g., C18+WAX), have proven effective in minimizing matrix effects and achieving high recovery rates. nih.gov

Following extraction, the sample extract is injected into the liquid chromatography system. For polar compounds like 2-Pyrrolidinone, 1-(1-methylpropyl)-, hydrophilic interaction liquid chromatography (HILIC) is often the preferred mode of separation. HILIC columns utilize a polar stationary phase with a predominantly organic mobile phase, providing excellent retention and peak shape for polar analytes. Alternatively, reversed-phase chromatography using C18 columns can be employed with an aqueous-organic mobile phase, often containing additives like formic acid to improve ionization efficiency.

The eluent from the LC column is then introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode. ESI is a soft ionization technique that generates protonated molecular ions [M+H]⁺ of the analyte with minimal fragmentation. In the case of 2-Pyrrolidinone, 1-(1-methylpropyl)-, the protonated molecule would be subjected to collision-induced dissociation (CID) in the collision cell of the tandem mass spectrometer.

The core of the LC-MS/MS method lies in the use of Multiple Reaction Monitoring (MRM). This highly selective and sensitive detection mode involves monitoring specific precursor-to-product ion transitions. For 2-Pyrrolidinone, 1-(1-methylpropyl)-, the precursor ion would be its protonated molecular ion. This ion is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is selected in the third quadrupole for detection. This process significantly enhances the signal-to-noise ratio and provides a high degree of specificity. The selection of optimal MRM transitions is a critical step in method development and is typically determined by infusing a standard solution of the analyte into the mass spectrometer.

To ensure the accuracy and precision of the quantitative results, an internal standard is almost always used. Ideally, a stable isotope-labeled version of the analyte, such as a deuterated form of 2-Pyrrolidinone, 1-(1-methylpropyl)-, is employed. The internal standard is added to the sample at the beginning of the extraction process and co-elutes with the analyte. By monitoring the ratio of the analyte's response to the internal standard's response, any variations during sample preparation and injection can be compensated for, leading to highly reliable data. For instance, in the analysis of related compounds like N-methyl-2-pyrrolidinone, deuterium-labeled internal standards have been shown to effectively compensate for ion-suppression effects and injection-to-injection variability. nih.gov

The validation of the LC-MS/MS method is a crucial final step to ensure its suitability for its intended purpose. This involves assessing various parameters, including linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. The LOD for similar pyrrolidinone compounds in complex matrices like swine liver has been reported to be as low as 5 ng/g, demonstrating the exceptional sensitivity of the LC-MS/MS technique. nih.govnih.gov

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of 2-Pyrrolidinone, 1-(1-methylpropyl)-

ParameterCondition
Liquid Chromatography
ColumnHILIC or C18, e.g., 100 mm x 2.1 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientOptimized for separation from matrix components
Flow Rate0.3 - 0.5 mL/min
Injection Volume1 - 10 µL
Column Temperature30 - 40 °C
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI)
PolarityPositive
Ionization Voltage+3.0 to +5.0 kV
Capillary Temperature250 - 350 °C
Nebulizer GasNitrogen
Collision GasArgon
Detection (MRM)
Precursor Ion [M+H]⁺ (Hypothetical)m/z 142.1
Product Ion 1 (Hypothetical - for quantification)m/z 86.1
Product Ion 2 (Hypothetical - for confirmation)m/z 58.1
Internal StandardDeuterated 2-Pyrrolidinone, 1-(1-methylpropyl)-

Application of 2 Pyrrolidinone, 1 1 Methylpropyl in Advanced Materials Science and Polymer Chemistry

Role as a Polymerization Solvent in Controlled Polymer Synthesis

2-Pyrrolidinone (B116388), 1-(1-methylpropyl)-, also known as N-sec-butyl-2-pyrrolidone, serves as a polar aprotic solvent in various polymerization reactions. Its unique molecular structure, featuring a lactam ring and a branched alkyl substituent, imparts a specific set of properties that can influence the synthesis of polymers.

Controlled Radical Polymerization in 2-Pyrrolidinone, 1-(1-methylpropyl)- Media

Controlled radical polymerization (CRP) techniques are pivotal for synthesizing polymers with well-defined architectures, molecular weights, and narrow polydispersity. The solvent plays a crucial role in the efficacy of CRP methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. While specific studies detailing the use of 2-Pyrrolidinone, 1-(1-methylpropyl)- as a medium for CRP are limited, the general class of N-alkyl-2-pyrrolidones has been explored. These solvents can influence the solubility of the monomer, polymer, and catalyst complex, which is essential for maintaining a homogeneous reaction system. The polarity of the solvent can also affect the equilibrium of the dormant and active species in ATRP, thereby impacting the control over the polymerization.

Incorporation into Functional Polymers and Copolymers

Beyond its role as a solvent, the 2-pyrrolidinone moiety can be directly incorporated into polymer chains to impart specific functionalities. This is typically achieved by synthesizing monomers containing the pyrrolidinone ring and subsequently polymerizing them.

Synthesis of Pyrrolidinone-Containing Polymer Scaffolds

The synthesis of polymers containing the 1-(1-methylpropyl)-2-pyrrolidinone unit would involve the creation of a corresponding monomer, for example, an N-vinyl or (meth)acrylate derivative. The polymerization of such monomers would lead to polymer scaffolds with pendant pyrrolidinone groups. These scaffolds can be designed as homopolymers or copolymers, where the pyrrolidinone-containing monomer is polymerized with other comonomers to tailor the final properties of the material. The synthesis of related N-vinylpyrrolidone polymers is a well-established field, suggesting that similar synthetic strategies could be applied. nih.gov

Modification of Polymer Properties (e.g., Solubility, Mechanical Strength)

The incorporation of the 1-(1-methylpropyl)-2-pyrrolidone group into a polymer backbone is expected to significantly modify its properties. The polar lactam group can enhance solubility in polar solvents and improve adhesion to various substrates. The presence of the sec-butyl group, being more hydrophobic than a methyl or ethyl group, could introduce a degree of amphiphilicity, potentially leading to interesting solution behaviors and self-assembly characteristics. Furthermore, the bulky nature of the substituent may affect chain packing and, consequently, the mechanical properties of the polymer, such as its glass transition temperature and tensile strength.

Advanced Materials Synthesis and Processing

The unique solvent characteristics of 2-Pyrrolidinone, 1-(1-methylpropyl)- make it a candidate for specialized applications in advanced materials synthesis and processing. For instance, in the production of synthetic rubbers and other polymers, extractive distillation using polar aprotic solvents is a key step for purification. wikipedia.org Solvents like N-methyl-2-pyrrolidone are used for this purpose, and it is conceivable that 2-Pyrrolidinone, 1-(1-methylpropyl)- could offer advantages in specific separation processes due to its particular balance of polarity and volatility.

Moreover, in the realm of high-performance polymers, the choice of processing solvent is critical. The ability of a solvent to dissolve a polymer at high concentrations without degradation is essential for techniques like spin coating, casting, and fiber spinning. The properties of 2-Pyrrolidinone, 1-(1-methylpropyl)- suggest it could be a valuable tool in the processing of otherwise intractable polymers, enabling the fabrication of advanced materials with tailored morphologies and functions.

Use in Nanomaterial Fabrication and Self-Assembly Processes6.3.2. Integration into Membrane Technologies and Separation Science

Further research and development would be required to determine if 2-Pyrrolidinone, 1-(1-methylpropyl)- has any potential utility in these or other areas of materials science.

Subject: Inability to Generate Article on "2-Pyrrolidinone, 1-(1-methylpropyl)-" Due to Lack of Available Research

Dear User,

Following a comprehensive and targeted search for academic and research literature focusing on the chemical compound "2-Pyrrolidinone, 1-(1-methylpropyl)-", it has been determined that there is a significant lack of available scientific data specifically pertaining to this substance across the requested research areas.

Our extensive searches for information on the "Environmental Academic Research and Sustainable Chemistry of 2-Pyrrolidinone, 1-(1-methylpropyl)-", including advanced oxidation processes, biodegradation pathways, and life cycle assessment methodologies, did not yield any specific research findings, data tables, or detailed studies for this particular compound.

The majority of the available environmental and chemical literature focuses on a related, but structurally different, compound: N-methyl-2-pyrrolidone (NMP) . There is a substantial body of research on the environmental degradation, microbial metabolism, and life cycle of NMP.

Therefore, we are currently unable to generate the requested article with a sole focus on "2-Pyrrolidinone, 1-(1-methylpropyl)-" that would meet the required standards of being thorough, informative, and scientifically accurate as per your instructions.

We would be pleased to provide a detailed article on N-methyl-2-pyrrolidone (NMP) , structured around your provided outline, should this be of interest to you. Please let us know if you would like to proceed with this alternative.

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Environmental Academic Research and Sustainable Chemistry of 2 Pyrrolidinone, 1 1 Methylpropyl

Life Cycle Assessment Methodologies for Processes Involving the Compound

Cradle-to-Gate Environmental Impact Analysis in Industrial Chemical Synthesis

A cradle-to-gate life cycle assessment (LCA) evaluates the potential environmental impacts of a product from raw material extraction through to the point where it leaves the factory gate. upmbiochemicals.com For 2-Pyrrolidinone (B116388), 1-(1-methylpropyl)-, this analysis encompasses the production of its precursors, γ-butyrolactone and sec-butylamine (B1681703), and their subsequent reaction and purification to form the final product.

Given the absence of specific LCA data for 2-Pyrrolidinone, 1-(1-methylpropyl)-, the environmental profile of N-methyl-2-pyrrolidone (NMP) serves as a relevant proxy. The production of NMP, primarily from GBL and methylamine (B109427), is an energy-intensive process. vaisala.com Life cycle assessments of similar solvent manufacturing processes indicate that the primary environmental burdens are associated with energy consumption for heating during reaction and purification stages (distillation), and the life cycle emissions from the production of raw materials and disposal of waste. rowan.eduresearchgate.net The manufacturing of NMP is noted to have a significant life cycle impact on the environment compared to some other solvents. rowan.edu For instance, one study found the global warming potential for pure NMP to be 7.19 kg CO₂ equivalent. tandfonline.com

Representative Cradle-to-Gate Environmental Impact Data (Proxy: N-Methyl-2-Pyrrolidone - NMP) This table provides an overview of key environmental impact indicators associated with the production of NMP, which is considered a suitable analog for 2-Pyrrolidinone, 1-(1-methylpropyl)-.

Impact CategoryEstimated Value (per kg of NMP)Key Contributing Factors
Global Warming Potential 7.19 kg CO₂ eq. tandfonline.comEnergy consumption (heating/distillation), raw material synthesis (GBL, methylamine). rowan.edu
Total Emissions to Air High (Estimated up to 15,353 tonnes/year for EU usage) mst.dkVolatility and use as a solvent, process vents. mst.dkrevistanefrologia.com
Emissions to Wastewater Lower than air (Estimated 353 tonnes/year for EU usage) mst.dkAqueous work-ups, cleaning processes. rowan.edurevistanefrologia.com
Hazardous Waste Generation Significant if not recovered. rowan.eduProcess residues, spent solvent from applications. rowan.edu
Resource Depletion Dependent on fossil-fuel-based precursors.Production of precursors like GBL often starts from butane. eschemy.comnih.gov

This data is based on studies of N-methyl-2-pyrrolidone (NMP) and is intended to be representative of a substituted pyrrolidinone. The exact values for 2-Pyrrolidinone, 1-(1-methylpropyl)- may vary.

Strategies for Waste Reduction and Solvent Recovery in Relevant Applications

As a dipolar aprotic solvent, 2-Pyrrolidinone, 1-(1-methylpropyl)- used in applications such as polymer processing or coatings would not be consumed in the process and would exit as waste, often in aqueous streams. rowan.edu This necessitates robust strategies for waste reduction and solvent recovery to enhance economic viability and minimize environmental impact. vaisala.comsolventwasher.com The primary goals of these strategies are to reduce the purchasing of virgin solvent, lower waste disposal costs, and prevent the release of volatile organic compounds (VOCs). vaisala.comsolventwasher.com

Effective recovery of N-alkyl-2-pyrrolidones like NMP from industrial process streams is well-established and these technologies are directly applicable. maratek.comdec.group Key methods include distillation, adsorption, and membrane separation.

Distillation: This is the most prevalent and highly effective method for recovering solvents like NMP. vaisala.comeng-tips.com Fractional distillation, often under vacuum to lower the boiling point, can separate the solvent from impurities and water, achieving recovery rates of up to 95% and purity levels exceeding 99%. rowan.edumaratek.commaratek.com This allows the solvent to be directly reused in the manufacturing process. dec.group

Adsorption: This method is primarily used to capture solvent vapors from air streams to control VOC emissions. durr.com The solvent-laden air is passed through a bed of activated carbon, which adsorbs the solvent. ventilazioneindustriale.itp2infohouse.org The carbon bed is then regenerated, typically with steam or hot inert gas, to release the captured solvent, which is then condensed and collected. durr.comgoogle.com

Membrane Separation: Technologies like pervaporation are emerging as energy-efficient alternatives, especially for separating solvents from water. genesismembrane.commdpi.com This process uses a dense, non-porous membrane that allows the preferential passage of one component (e.g., water) as a vapor, effectively separating it from the solvent stream. genesismembrane.comnewtcenter.org It is particularly advantageous for breaking azeotropic mixtures, which can be difficult and costly to separate by distillation. mdpi.comnih.gov

The implementation of these recovery systems provides significant economic and environmental advantages, including reduced raw material costs, lower waste disposal fees, and compliance with stringent environmental regulations on VOC emissions. solventwasher.comdataintelo.com

Overview of Solvent Recovery Technologies This table summarizes the primary technologies applicable for the recovery of 2-Pyrrolidinone, 1-(1-methylpropyl)- from industrial waste streams.

TechnologyPrinciple of OperationTypical Recovery EfficiencyKey Advantages
Distillation Separation based on differences in boiling points of components in a liquid mixture. vaisala.comhy-recycler.comUp to 95% maratek.comHigh purity of recovered solvent (›99%); mature and widely used technology. rowan.edumaratek.com
Adsorption VOCs in a gas stream adhere to the surface of a solid adsorbent, like activated carbon. ventilazioneindustriale.itp2infohouse.org>99% (emission control) ventilazioneindustriale.itHighly effective for dilute vapor streams; reduces air pollution. durr.com
Pervaporation A component in a liquid feed permeates through a selective membrane and is removed as a vapor. genesismembrane.commdpi.comVaries by application; high selectivity.Energy-efficient, especially for azeotropes; modular and scalable. genesismembrane.commdpi.com

Future Directions and Emerging Research Avenues for 2 Pyrrolidinone, 1 1 Methylpropyl

Exploration of Novel Catalytic Transformations and Derivatizations

Future research into 2-Pyrrolidinone (B116388), 1-(1-methylpropyl)- will heavily focus on leveraging novel catalytic systems to create a diverse range of new derivatives. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, and developing new ways to functionalize it is a key objective. acs.orgnih.govnih.gov Current research on related pyrrolidinones has highlighted several promising catalytic strategies that could be adapted for the 1-(1-methylpropyl) variant.

Recent breakthroughs include the use of N-heterocyclic carbenes (NHCs) in catalyzing radical tandem cyclization/coupling reactions to build highly functionalized 2-pyrrolidinones. rsc.org This transition-metal-free method offers a broad substrate scope and high efficiency, presenting a powerful tool for creating complex derivatives. rsc.org Another innovative approach involves cobalt-catalyzed reductive coupling of nitriles and acrylamides, which provides a highly regioselective, one-pot synthesis of 5-methylenepyrrolidinone derivatives. organic-chemistry.org The mechanism is thought to involve the formation of a cobaltaazacyclopentene intermediate. organic-chemistry.org Furthermore, iridium-catalyzed reductive [3 + 2] cycloaddition reactions have emerged as a general and highly selective method for synthesizing structurally complex pyrrolidines from amides and lactams. acs.org

These advanced catalytic methods could be applied to 2-Pyrrolidinone, 1-(1-methylpropyl)- to introduce new functional groups at various positions on the pyrrolidinone ring. Such derivatizations are crucial for tuning the compound's physicochemical properties for specific applications, from developing new pharmaceutical agents to creating specialized polymers.

Table 1: Promising Catalytic Methods for Pyrrolidinone Derivatization

Catalytic Method Catalyst Type Key Features Potential Application for 1-(1-methylpropyl)-2-pyrrolidinone
NHC-Catalyzed Radical Cyclization N-Heterocyclic Carbene (NHC) Transition-metal-free, broad substrate scope, high efficiency. rsc.org Synthesis of highly functionalized derivatives for medicinal chemistry.
Cobalt-Catalyzed Reductive Coupling Cobalt Complex (e.g., Co(dppe)I₂) High regioselectivity, one-pot reaction. organic-chemistry.org Creation of derivatives with exocyclic double bonds for further functionalization.
Iridium-Catalyzed Cycloaddition Iridium Complex (e.g., Vaska's complex) High regio- and diastereocontrol, access to complex polycyclic structures. acs.org Building complex, multi-ring systems for advanced materials or drug scaffolds.
Palladium-Catalyzed α-Alkenylation Palladium Complex Asymmetric synthesis of chiral amines. acs.org Introduction of chiral centers for developing stereospecific compounds.

Integration into Multicomponent Reaction (MCR) Strategies for Complex Molecule Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are powerful tools in organic synthesis for building molecular complexity with high efficiency. researchgate.net The integration of 2-Pyrrolidinone, 1-(1-methylpropyl)- or its precursors into MCR strategies represents a significant avenue for future research. This approach allows for the rapid generation of diverse libraries of complex molecules built around the pyrrolidinone core. vjol.info.vnresearchgate.net

Key MCRs like the Ugi and Passerini reactions are particularly applicable. rloginconsulting.com The Ugi four-component reaction (4CR), for instance, can be used for the ring closure synthesis of pyrrolidones, offering a direct route to novel derivatives. rloginconsulting.com Research has demonstrated the synthesis of pyrrolidinone derivatives through MCRs using simple starting materials and environmentally friendly solvents like ethanol (B145695), highlighting the green chemistry potential of this strategy. vjol.info.vn These reactions are noted for their simple experimental procedures and use of low-cost, common raw materials. vjol.info.vn

By designing MCRs that incorporate a 1-(1-methylpropyl)amino functional group or a γ-amino acid derivative that can cyclize to form the desired lactam, researchers can efficiently synthesize a vast array of complex structures. These complex molecules could be screened for biological activity, leading to the discovery of new drug candidates or probes for chemical biology. nih.govacs.org

Advanced In Silico Design for Optimized Chemical Processes and Solvent Selection

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. mdpi.com For 2-Pyrrolidinone, 1-(1-methylpropyl)-, these methods offer a dual benefit: optimizing synthetic processes and guiding the selection of environmentally benign solvents.

In silico docking and quantitative structure-activity relationship (QSAR) studies can be used to design new pyrrolidinone derivatives with specific biological targets. nih.govresearchgate.netnih.gov By modeling the interaction of virtual compounds with protein active sites, researchers can predict binding affinity and guide synthetic efforts toward the most promising candidates, saving significant time and resources. nih.govresearchgate.net This approach has been successfully used to design novel pyrrolidinone-based anti-inflammatory and anti-diabetic agents. nih.govresearchgate.net

Furthermore, computational models are crucial for advancing green chemistry. Solvents like N-methyl-2-pyrrolidone (NMP) are facing increasing regulatory pressure due to toxicity concerns. rsc.org Computational tools can predict the properties of potential alternative solvents, helping to identify greener replacements. researchgate.netmdpi.com For instance, N-butylpyrrolidinone, a close structural relative of 1-(1-methylpropyl)-2-pyrrolidinone, has been identified as a less toxic alternative to NMP for applications like cross-coupling reactions and solid-phase peptide synthesis. rsc.orgacs.org Similar in silico screening could identify optimal, sustainable solvents for the synthesis and application of 2-Pyrrolidinone, 1-(1-methylpropyl)-, balancing performance with environmental and safety profiles.

Development of High-Throughput Screening Methodologies for New Pyrrolidinone Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid testing of thousands of compounds to identify those with desired properties. youtube.com A key future direction will be the development and application of HTS methodologies to screen libraries of compounds derived from 2-Pyrrolidinone, 1-(1-methylpropyl)-.

This process involves synthesizing a combinatorial library of derivatives, often through the MCR strategies mentioned previously, and then using automated, miniaturized assays to evaluate their activity. For example, HTS was instrumental in identifying a class of pyrrolinone derivatives as potent and specific antagonists for the P2X3 receptor, a target for chronic pain treatment. nih.gov

By creating libraries based on the 1-(1-methylpropyl)-2-pyrrolidinone scaffold and screening them against a wide range of biological targets (e.g., enzymes, receptors) or for specific material properties (e.g., solubility, thermal stability), researchers can accelerate the discovery of new applications. The combination of combinatorial synthesis and HTS provides a powerful engine for innovation, capable of uncovering novel leads for pharmaceuticals, agrochemicals, or advanced materials from a diverse chemical space. youtube.comnih.gov

Investigation of Bio-Inspired Synthetic Routes and Green Chemistry Enhancements

The principles of green chemistry are increasingly guiding synthetic research, aiming for processes that are safer, more efficient, and environmentally benign. Future work on 2-Pyrrolidinone, 1-(1-methylpropyl)- will undoubtedly embrace these principles, exploring both bio-inspired synthetic pathways and enhancements to existing chemical routes.

One promising bio-inspired approach involves enzymatic catalysis. Researchers have proposed and developed biosynthetic pathways to produce 2-pyrrolidone from renewable starting materials like glutamate (B1630785). researchgate.net This process typically involves a two-step enzymatic conversion: first, the decarboxylation of glutamate to form γ-aminobutyrate (GABA), followed by an enzyme-catalyzed cyclization to yield 2-pyrrolidone. researchgate.net Adapting such pathways, potentially by using engineered enzymes, could lead to a fully renewable and sustainable production method for pyrrolidinone precursors.

Other green chemistry enhancements include the use of catalyst-free reaction conditions, often performed by simply grinding the reactants together at room temperature, which minimizes waste and energy consumption. researchgate.net The use of natural catalysts, such as cellulose (B213188) sulfuric acid derived from carbohydrates, also represents a sustainable alternative to metal-based catalysts for synthesizing pyrrolidine (B122466) scaffolds. acs.org Applying these green and bio-inspired methods to the synthesis of 2-Pyrrolidinone, 1-(1-methylpropyl)- could significantly reduce the environmental footprint of its production. researchgate.netrsc.org

Table 2: Green Chemistry Approaches for Pyrrolidinone Synthesis

Approach Description Key Advantages Reference
Biosynthesis Two-step enzymatic process converting glutamate to 2-pyrrolidone via a GABA intermediate. Uses renewable feedstock, mild reaction conditions, environmentally friendly. researchgate.net
Solvent-Free Synthesis Reaction of primary amines, alkyl acetoacetates, and maleic anhydride (B1165640) via grinding at room temperature. Catalyst-free, short reaction times, simple workup, high yields. researchgate.net
Natural Catalysts Use of cellulose sulfuric acid (CellSA) to catalyze cycloaddition reactions. Metal-free, derived from renewable resources, efficient. acs.org
Green Solvents Employing environmentally friendly solvents like ethanol/water mixtures in multicomponent reactions. Reduced toxicity, sustainable, catalyst-free conditions possible. vjol.info.vnrsc.org

Q & A

Basic Question: What analytical methods are recommended for identifying and quantifying 2-Pyrrolidinone, 1-(1-methylpropyl)- in plant extracts?

Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying this compound in plant matrices. For example, in Calotropis procera leaves, the compound was detected with a retention time of 4.920 minutes (for the structurally similar 1-methyl-2-pyrrolidinone) and quantified with an area% of 14.03 . To distinguish 1-(1-methylpropyl) derivatives, use high-resolution MS (HRMS) to confirm the molecular ion ([M+H]+) at m/z 157.1463 (C8H15NO) and compare fragmentation patterns with standards. Calibration curves using synthetic analogs and internal standards (e.g., deuterated pyrrolidinones) improve quantification accuracy.

Basic Question: What are the optimal storage conditions to maintain the stability of 2-Pyrrolidinone, 1-(1-methylpropyl)-?

Methodological Answer:
Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at temperatures ≤4°C. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as pyrrolidinones are prone to hydrolysis and oxidation under these conditions . Stability studies using accelerated degradation protocols (e.g., 40°C/75% relative humidity for 6 months) combined with HPLC-UV monitoring can establish shelf-life parameters.

Advanced Question: How can synthetic routes for 2-Pyrrolidinone, 1-(1-methylpropyl)- be optimized for higher yields?

Methodological Answer:
A two-step synthesis is effective:

N-Alkylation of 2-pyrrolidinone : React 2-pyrrolidinone with 1-bromo-2-methylpropane in the presence of a base (e.g., K2CO3) in DMF at 80°C for 12 hours.

Purification : Use fractional distillation under reduced pressure (e.g., 0.5 mmHg, boiling point ~120°C) to isolate the product.
Optimization strategies include:

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
  • Solvent Selection : Compare polar aprotic solvents (DMF vs. DMSO) to minimize side reactions.
    Yields can exceed 70% with rigorous exclusion of moisture .

Advanced Question: How can spectral data contradictions be resolved during structural elucidation?

Methodological Answer:
Contradictions in NMR or MS data often arise from impurities or tautomerism. For example:

  • NMR : The carbonyl carbon (C=O) in 2-pyrrolidinone derivatives typically appears at ~175 ppm in 13C NMR. Deviations may indicate residual solvents; use deuterated solvents (e.g., DMSO-d6) and gradient shimming to improve resolution.
  • UV/Vis : Compare experimental λmax values (e.g., 210–220 nm for pyrrolidinones) with reference spectra from NIST databases .
  • Orthogonal Validation : Cross-validate using IR (C=O stretch ~1680 cm⁻¹) and X-ray crystallography if crystalline derivatives are accessible.

Advanced Question: What methodologies are recommended for assessing the compound’s toxicological profile in preclinical studies?

Methodological Answer:

  • Acute Toxicity : Conduct OECD Guideline 423 trials, administering doses (e.g., 50–300 mg/kg) orally to rodents. Monitor for neurotoxicity (e.g., tremors, ataxia) and lethality over 14 days. Related pyrrolidinones have shown intravenous LD50 values >50 mg/kg in mice .
  • Genotoxicity : Perform Ames tests (bacterial reverse mutation assay) with and without metabolic activation (S9 mix).
  • Metabolic Stability : Use liver microsome assays (human/rat) to evaluate cytochrome P450-mediated degradation via LC-MS/MS metabolite profiling.

Advanced Question: How can orthogonal analytical methods validate the purity of synthesized 2-Pyrrolidinone, 1-(1-methylpropyl)-?

Methodological Answer:
Combine:

HPLC-UV : Use a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to achieve baseline separation (retention time ~8 minutes).

GC-FID : Confirm volatility and purity with a DB-5 column (temperature ramp: 50°C to 250°C at 10°C/min).

Elemental Analysis : Verify %C, %H, and %N match theoretical values (C: 61.12%, H: 9.62%, N: 8.91%).

Karl Fischer Titration : Ensure moisture content <0.1% to prevent hydrolysis during storage .

Advanced Question: What strategies address low recovery rates during extraction from biological matrices?

Methodological Answer:

  • Solvent Optimization : Test mixtures like methanol:chloroform (1:1 v/v) or ethyl acetate with 0.1% formic acid to improve solubility.
  • Solid-Phase Extraction (SPE) : Use C18 cartridges preconditioned with methanol and water. Elute with acetonitrile:methanol (9:1 v/v).
  • Matrix Effects : Spike deuterated internal standards (e.g., 2-pyrrolidinone-d8) to correct for ion suppression in LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.